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Compound of Interest

Compound Name: SC-2001

Cat. No.: B610731 Get Quote

For researchers, scientists, and professionals in drug development, Protein A-Agarose sc-2001
is a valuable tool for the purification and immunoprecipitation of immunoglobulins. This guide

provides an in-depth overview of its fundamental principles, technical specifications, and

detailed protocols for its application.

Core Principles of Protein A-Agarose
Protein A is a surface protein originating from the cell wall of Staphylococcus aureus.[1][2][3] It

exhibits a high affinity for the Fc region of immunoglobulins (IgG) from a variety of mammalian

species.[1][3] This specific interaction is the foundation of its use in affinity chromatography. In

Protein A-Agarose sc-2001, recombinant Protein A is covalently coupled to a cross-linked

agarose matrix, creating a solid support for capturing antibodies from complex mixtures such

as serum, ascites fluid, or cell culture supernatants.[1][2]

The binding of IgG to Protein A is pH-dependent. Optimal binding occurs at neutral or slightly

alkaline pH (around 7.2-8.0).[4] Elution of the bound antibodies is typically achieved by

lowering the pH, which disrupts the interaction between Protein A and the IgG Fc region.[5][6]

Technical Specifications
Protein A-Agarose sc-2001 is supplied as a suspension and has the following key

characteristics:
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Parameter Specification

Product Code sc-2001

Formulation
0.5 ml of agarose in 2.0 ml PBS with 0.02%

azide.[7]

Recommended Usage
20 µl of resuspended volume per

immunoprecipitation reaction.[7]

Number of Reactions
Sufficient for 100 immunoprecipitation reactions.

[7]

Binding Capacity 10 mg of antibody per 1 ml of packed beads.

Pre-treatment
Pre-blocked with BSA to reduce non-specific

binding.[7]

Immunoglobulin Binding Specificity
The binding affinity of Protein A varies among different species and IgG subclasses.

Binding Strength Species and Immunoglobulin Subclass

Strong Binding

Human IgG1, IgG2, IgG4; Mouse IgG2a, IgG2b;

Rabbit IgG; Guinea Pig IgG; Porcine IgG;

Canine IgG; Feline IgG.

Weak to Medium Binding
Mouse IgG1; Rat IgG1; Bovine IgG; Ovine IgG;

Equine IgG.

No Binding Human IgG3.[3]

Experimental Protocols
Immunoprecipitation (IP)
This protocol is designed for the isolation of a specific antigen from a cell lysate.

Materials:
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Ice-cold RIPA buffer

Primary antibody

Protein A-Agarose sc-2001

Wash Buffer (e.g., PBS or RIPA buffer)

1x Electrophoresis Sample Buffer

Procedure:

Cell Lysis:

For adherent cells, wash an 80-90% confluent 100 mm plate with ice-cold PBS. Add 3 ml

of ice-cold RIPA buffer and incubate on ice for 10 minutes.[7]

For suspension cells (2-5 x 10^7 cells), wash the cell pellet with PBS and resuspend in

ice-cold RIPA buffer.[7]

Disrupt cells by aspirating the lysate through a 21-gauge needle.[7]

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer

the supernatant to a fresh tube.[7]

Pre-clearing (Optional but Recommended):

To 1 ml of cell lysate, add 1.0 µg of a control IgG (from the same species as the primary

antibody) and 20 µl of resuspended Protein A-Agarose.[7]

Incubate at 4°C for 30 minutes on a rocker.[7]

Centrifuge at 2,500 rpm (~1,000 x g) for 5 minutes at 4°C. Transfer the supernatant to a

fresh tube.[7]

Immunoprecipitation:
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To the pre-cleared lysate, add the primary antibody (the optimal concentration should be

determined by titration, typically 1-10 µl).[7]

Incubate for 1 hour at 4°C with gentle rotation.[7]

Add 20 µl of resuspended Protein A-Agarose and incubate for 1 hour to overnight at 4°C

on a rocker.[8]

Washing:

Pellet the agarose beads by centrifugation at 2,500 rpm for 5 minutes at 4°C.[8]

Carefully aspirate and discard the supernatant.

Wash the pellet 4 times with 1.0 ml of wash buffer (RIPA for stringent, PBS for less

stringent washes), repeating the centrifugation step each time.[8]

Elution:

After the final wash, aspirate the supernatant and resuspend the pellet in 40 µl of 1x

electrophoresis sample buffer.[8]

Boil the sample for 5 minutes to dissociate the antigen-antibody complex from the beads.

Centrifuge to pellet the beads, and collect the supernatant for analysis (e.g., by Western

Blot).

Antibody Purification by Gravity Flow Chromatography
This protocol is suitable for purifying antibodies from serum or other sources.

Materials:

Gravity flow column

Binding Buffer: PBS, pH 7.2-7.4[4]

Elution Buffer: 0.1 M Glycine/HCl, pH 2.5-3.0[4][5]
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Neutralization Buffer: 1 M Tris/HCl, pH 8.5[4]

Procedure:

Column Preparation:

Allow the Protein A-Agarose sc-2001 to equilibrate to room temperature.

Gently swirl the bottle to create a uniform suspension and pour the desired amount of

slurry into the column. Allow the storage buffer to drain.

Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding Buffer.

Sample Application:

Prepare the antibody sample by diluting it at least 1:1 with Binding Buffer to ensure the

correct pH and ionic strength for binding.[4] If precipitates are present, clarify the sample

by centrifugation or filtration (0.45 µm filter).[2]

Slowly apply the prepared sample to the column.[4]

Washing:

Wash the column with 5-10 CVs of Binding Buffer to remove non-specifically bound

proteins.[4]

Elution:

Elute the bound antibodies by applying 5 CVs of Elution Buffer.[4] Collect fractions of 0.5-1

ml.

Neutralization:

Immediately neutralize the eluted fractions by adding a small amount of Neutralization

Buffer (e.g., 100 µl of 1 M Tris/HCl, pH 8.5 per 1 ml of eluate) to restore a physiological pH

and preserve antibody activity.[4]

Regeneration and Storage:
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Regenerate the column by washing with 5 CVs of Elution Buffer followed by 5-10 CVs of

Binding Buffer.[4]

For storage, equilibrate the column with PBS containing a bacteriostatic agent (e.g.,

0.02% sodium azide) and store at 4°C.
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Caption: Workflow for Immunoprecipitation using Protein A-Agarose.
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Caption: Binding Mechanism of Protein A to the Fc Region of IgG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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